molecular formula C8H14N2O B1281674 3-(3,5-Dimethyl-1H-pyrazol-1-YL)propan-1-OL CAS No. 81930-33-8

3-(3,5-Dimethyl-1H-pyrazol-1-YL)propan-1-OL

Cat. No. B1281674
CAS RN: 81930-33-8
M. Wt: 154.21 g/mol
InChI Key: FYNNXYRPYQSECD-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-1H-pyrazol-1-YL)propan-1-OL (3,5-DM-PY-OL) is a compound belonging to the class of pyrazoles, which are nitrogen-containing heterocyclic compounds with a five-membered ring structure. Pyrazoles have been studied for their potential use in various fields, such as pharmaceuticals, agrochemicals, and materials science. 3,5-DM-PY-OL has recently been the subject of intense research due to its unique properties, such as its ability to act as a catalyst in organic synthesis, its potential use as an enzyme inhibitor, and its ability to bind to metal ions.

Scientific Research Applications

Catalytic Activities in Copper Complexes

  • Synthesis and Catalytic Function : A study by Zhang et al. (2007) describes the synthesis of dinuclear copper(II) complexes derived from pyrazole-containing tridentate ligands, including 3-(3,5-Dimethyl-1H-pyrazol-1-YL)propan-1-OL. These complexes were investigated for their catalytic oxidation activities, particularly in modeling the properties of catechol oxidase, an enzyme important in biochemistry (Zhang, Qiu-Ping Zhou, Y.-L. Dou, Mai-Hua Yin, & Yao Wang, 2007).

Coordination Chemistry and Structural Analysis

  • Nickel, Zinc, and Palladium Complexes : Research by Zhang et al. (2008) involved synthesizing coordination compounds with nickel(II), zinc(II), and palladium(II) using pyrazole-based polydentate ligands. This study contributes to understanding the structural characteristics of these metal complexes (Zhang, Mai-Hua Yin, Y.-L. Dou, Qiu-Ping Zhou, & J.-B. She, 2008).

Transition Metal Ion Coordination

  • Formation of Mono- and Multinuclear Complexes : Seubert et al. (2011) demonstrated that starting from a pyrazole-derived compound like this compound, various transition metal ions can be coordinated to form complexes. These were analyzed through spectroscopy and magnetic measurements, contributing to the knowledge in the field of inorganic chemistry and coordination compounds (Seubert, Yu Sun, Yanhua Lan, A. Powell, & W. Thiel, 2011).

Application in Corrosion Inhibition

  • Density Functional Theory Analysis : Wang et al. (2006) conducted a theoretical study on bipyrazolic-type organic compounds, including derivatives of this compound, using density functional theory. This research aimed to elucidate the inhibition efficiencies of these compounds as corrosion inhibitors, highlighting their potential industrial applications (Wang, Xueye Wang, Hanlu Wang, Ling Wang, & A. Liu, 2006).

Synthesis and Characterization in Organic Chemistry

properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-7-6-8(2)10(9-7)4-3-5-11/h6,11H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNNXYRPYQSECD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40512339
Record name 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

81930-33-8
Record name 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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